molecular formula C25H21ClF3N5O2 B12468837 [3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone

[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B12468837
M. Wt: 515.9 g/mol
InChI Key: SELXAXZEDPOUGC-UHFFFAOYSA-N
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Description

1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a phenylpiperazine moiety

Preparation Methods

The synthesis of 1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Research has focused on its interactions with various biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. Studies have shown that it can inhibit the activity of certain enzymes involved in inflammatory pathways, such as nitric oxide synthase and tumor necrosis factor-alpha . Additionally, it may modulate the activity of neurotransmitter receptors, contributing to its neuroprotective effects.

Comparison with Similar Compounds

1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(METHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE: This compound lacks the trifluoromethyl group, which may affect its electronic properties and biological activity.

    1-[3-CHLORO-5-(4-HYDROXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE: The presence of a hydroxyl group instead of a methoxy group can influence its reactivity and potential interactions with biological targets.

The uniqueness of 1-[3-CHLORO-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-PHENYLPIPERAZINE lies in its combination of a trifluoromethyl group and a methoxyphenyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H21ClF3N5O2

Molecular Weight

515.9 g/mol

IUPAC Name

[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H21ClF3N5O2/c1-36-18-9-7-16(8-10-18)19-15-20(25(27,28)29)34-23(30-19)21(26)22(31-34)24(35)33-13-11-32(12-14-33)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3

InChI Key

SELXAXZEDPOUGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C5=CC=CC=C5)Cl

Origin of Product

United States

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